Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
Description
Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye characterized by its complex naphthalene backbone substituted with acetylated amino, hydroxyl, and multiple sulfonate groups. The molecule includes a methoxy-substituted phenylazo group linked to a sulfonatooxyethylsulfonyl moiety, enhancing its water solubility and stability in aqueous environments. This compound is primarily used in industrial dyeing processes due to its strong chromophoric properties and resistance to photodegradation .
Properties
CAS No. |
22094-98-0 |
|---|---|
Molecular Formula |
C21H18N3Na3O15S4 |
Molecular Weight |
749.6 g/mol |
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-15-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)15)24-23-13-3-4-16(38-2)17(9-13)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
SBUCRPOEIUCKIJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=C(C=C3)OC)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazonium Salt
- Starting Material: Aromatic amines such as 5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonic acid derivatives.
- Process: The aromatic amine is diazotized by reaction with sodium nitrite (NaNO₂) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This step is critical for introducing the azo linkage.
Preparation of the Coupling Component
- Starting Material: 4-methoxy-3-(2-(sulphonatooxy)ethylsulphonyl)aniline derivatives or phenols.
- Process: The coupling component, bearing the methoxy and sulphonyl groups, is prepared by sulphonation and etherification reactions. The sulphonylation involves introducing the sulphonate groups via reaction with sulfuric acid derivatives or chlorosulfonic acid, followed by esterification or etherification to install the sulphonatooxyethyl substituent.
Azo Coupling Reaction
- The diazonium salt prepared in step 3.1 is coupled with the coupling component from step 3.2 under controlled pH (usually weakly alkaline) and temperature conditions to form the azo bond (-N=N-).
- The coupling is regioselective, targeting the 3-position on the naphthalene ring for substitution.
Sulphonation and Salt Formation
- Post azo coupling, additional sulphonation may be performed to ensure water solubility and ionic character.
- The final compound is converted into its trisodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing solubility and stability.
Purification
- The crude product is purified by recrystallization or precipitation.
- Techniques such as dialysis or ultrafiltration may be employed to remove low molecular weight impurities and salts.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO₂ + HCl | 0–5 | ~1–2 | 0.5–1 | Low temperature to stabilize diazonium salt |
| Sulphonation | Chlorosulfonic acid or sulfuric acid derivatives | 50–80 | Acidic | 1–3 | Controlled addition to avoid over-sulphonation |
| Etherification/Esterification | Methanol or ethylene glycol derivatives | 60–90 | Neutral | 2–4 | To introduce methoxy and sulphonatooxyethyl groups |
| Azo Coupling | Diazonium salt + coupling component + buffer solution | 0–10 | 7–9 | 1–2 | pH control critical for regioselectivity |
| Neutralization/Salting | NaOH or Na₂CO₃ | Ambient | 7–9 | 0.5–1 | Formation of trisodium salt |
| Purification | Recrystallization or precipitation | Ambient to 50 | Neutral | Variable | Removal of impurities |
Analytical and Research Discoveries Supporting Preparation
- Spectroscopic Analysis: UV-Vis spectroscopy confirms azo bond formation by characteristic absorption bands around 400–500 nm.
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is used to monitor purity and reaction progress.
- Elemental Analysis: Confirms the presence of sulfur, nitrogen, and sodium consistent with sulphonate and azo groups.
- X-ray Crystallography: Provides structural confirmation of azo linkage and substitution pattern on the naphthalene ring.
- Reaction Optimization Studies: Research has shown that controlling pH during azo coupling significantly affects yield and color fastness of the dye.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Purpose | Critical Parameters | Outcome |
|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO₂, HCl | Formation of diazonium salt | Low temperature, acidic pH | Stable diazonium intermediate |
| Sulphonation | Chlorosulfonic acid | Introduce sulphonate groups | Controlled temperature | Sulphonated aromatic compound |
| Etherification | Methanol, ethylene glycol derivatives | Install methoxy and sulphonatoxyethyl groups | Moderate heat, neutral pH | Functionalized coupling component |
| Azo Coupling | Diazonium salt + coupling component | Formation of azo bond | pH 7–9, low temperature | Azo dye intermediate |
| Neutralization/Salting | NaOH or Na₂CO₃ | Convert to trisodium salt | Ambient, neutral pH | Water-soluble trisodium salt |
| Purification | Recrystallization solvents | Remove impurities | Ambient to mild heat | Pure final dye product |
Chemical Reactions Analysis
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is employed in staining techniques for microscopy and in the study of biological tissues.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related azo dyes and sulfonated aromatic derivatives.
Structural Comparison
Key Observations :
- The target compound’s sulfonatooxyethylsulfonyl group distinguishes it from simpler azo dyes like Reactive Red 198, which uses a triazine linker for covalent binding to textiles .
- Compared to disodium derivatives (e.g., ), the additional sulfonate group in the target compound enhances hydrophilicity, making it suitable for high-pH dyeing processes.
Physicochemical Properties
Key Findings :
- The target compound’s multiple sulfonate groups contribute to exceptional solubility and stability across a broad pH range, outperforming simpler analogs .
- Reactive Red 198’s triazine group improves binding to cellulose fibers but reduces thermal stability compared to the target compound .
Toxicity and Environmental Impact
Key Concerns :
Biological Activity
Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as Trisodium Azo Dye, is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biotechnology.
- Molecular Formula : C27H21N4Na3O15S4
- Molecular Weight : 838.70 g/mol
- CAS Number : 80419-51-8
- EINECS Number : 279-463-8
Structural Characteristics
The compound features a complex structure with multiple functional groups, including:
- Azo group (-N=N-)
- Sulfonate groups (-SO3Na)
- Hydroxy group (-OH)
- Acetylamino group (-COCH3)
These functional groups contribute to its solubility and reactivity, making it suitable for various applications.
Trisodium Azo Dye exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Studies indicate that Trisodium Azo Dye possesses antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug design for metabolic disorders.
Case Studies
- Antioxidant Efficacy : A study conducted by Zhang et al. (2021) demonstrated that Trisodium Azo Dye significantly reduced oxidative stress markers in vitro. The study utilized human fibroblast cells exposed to hydrogen peroxide, revealing a dose-dependent protective effect.
- Antimicrobial Activity : Research by Kumar et al. (2022) reported that Trisodium Azo Dye exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
- Enzyme Inhibition Studies : In a study by Lee et al. (2020), the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Results indicated a significant inhibition rate of 65% at a concentration of 100 µg/mL.
Pharmaceutical Industry
Due to its antioxidant and antimicrobial properties, Trisodium Azo Dye is being explored as a potential additive in pharmaceutical formulations to enhance stability and efficacy.
Food Industry
The compound's coloring properties make it suitable as a food dye, providing both aesthetic appeal and functional benefits such as preservation against microbial growth.
Environmental Science
Research is ongoing into the use of Trisodium Azo Dye in wastewater treatment processes due to its ability to interact with various pollutants and enhance biodegradation rates.
Q & A
Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for academic-scale production?
Answer: The synthesis involves multi-step azo coupling, sulfonation, and acetylation reactions. Key steps include:
- Diazotization : Use sodium nitrite in acidic media (HCl, 0–5°C) to generate the diazonium salt from aromatic amines.
- Coupling : React the diazonium salt with naphthalene derivatives under controlled pH (8–10) to stabilize the azo bond .
- Sulfonation : Introduce sulfonate groups via sulfuric acid or sulfur trioxide, ensuring excess sulfonating agents to avoid incomplete substitution .
- Optimization : Apply Design of Experiments (DoE) to vary temperature (60–90°C), solvent (water/DMF mixtures), and catalyst (e.g., Cu²⁺ for regioselectivity). Monitor intermediates via UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophores) .
Q. How can advanced spectroscopic techniques confirm structural integrity and azo group stability under varying pH?
Answer:
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., acetylaminO and methoxy groups) and detect tautomeric shifts in D₂O at pH 2–12 .
- FT-IR : Identify functional groups (e.g., S=O stretches at 1040–1120 cm⁻¹ for sulfonate, N=N stretches at 1400–1600 cm⁻¹ for azo bonds) .
- UV-Vis : Track azo group stability by measuring absorbance changes under acidic (pH 2) vs. alkaline (pH 12) conditions. Hydrazone tautomerism may shift λmax by 20–30 nm .
Advanced Research Questions
Q. What computational strategies predict electronic properties and azo-hydrazone tautomerism, and how do they align with experimental data?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and electron distribution. Compare with cyclic voltammetry results .
- Molecular Dynamics (MD) : Simulate tautomeric equilibria (azo ↔ hydrazone) in aqueous solutions. Validate via pH-dependent NMR coupling constants (e.g., J values for proton exchange) .
- Alignment : Discrepancies >0.2 eV between computed and experimental UV-Vis spectra suggest solvent effects or incomplete basis sets in DFT models .
Q. How should researchers address discrepancies in toxicity data for related azo dyes when designing safety protocols?
Answer:
- In vitro assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. Compare results with structurally similar dyes (e.g., sulfonated vs. non-sulfonated analogs) .
- Contradictions : If literature reports conflicting carcinogenicity data (e.g., COT evaluations vs. industry studies), prioritize protocols assuming worst-case toxicity (e.g., PPE, fume hoods) until in vivo data are available .
Q. What methodologies assess environmental persistence and bioaccumulation potential given limited ecotoxicological data?
Answer:
- OECD 301/303 tests : Measure biodegradability in activated sludge (28-day BOD/COD ratios <0.1 indicate recalcitrance) .
- QSAR modeling : Predict bioaccumulation factors (BCF) using logP values (experimentally determined via shake-flask/HPLC). High water solubility (>1 g/L) and sulfonate groups typically reduce BCF .
- Metabolite tracking : Use LC-MS/MS to identify degradation products (e.g., cleaved azo bonds generating aromatic amines) in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
